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Introduction
Accurate quantification of protein concentration is a fundamental requirement for a wide range

of applications in biological research and drug development. This application note describes a

sensitive and reliable method for the quantitative determination of total protein concentration

using the anionic dye, Acid Violet 17. The assay is based on the binding of Acid Violet 17 to

proteins, followed by the elution of the bound dye and subsequent spectrophotometric

measurement. This method offers a robust alternative to other common protein assays,

particularly for applications involving proteins separated by electrophoresis.

Acid Violet 17, an anionic dye, interacts with the positively charged groups of proteins.[1] This

interaction forms a stable protein-dye complex. By eluting the bound dye, the amount of protein

can be indirectly quantified by measuring the absorbance of the eluted dye solution. Research

has demonstrated a linear relationship between the amount of eluted Acid Violet 17 and the

protein concentration over a range of 1-100 micrograms.[2]

Principle of the Assay
The Acid Violet 17 protein quantification assay involves three main steps:
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Protein Staining: Proteins in the sample are first immobilized (e.g., on a solid support or

precipitated in a microfuge tube) and then incubated with a colloidal solution of Acid Violet
17. The dye binds to the proteins, forming an insoluble protein-dye complex.

Washing: Unbound dye is removed by washing, ensuring that the remaining dye is

proportional to the amount of protein.

Dye Elution and Quantification: The bound dye is then eluted from the protein-dye complex

using a suitable solvent. The concentration of the eluted dye is determined by measuring its

absorbance at the maximum wavelength (λmax). The amount of protein in the original

sample is then calculated by comparing the absorbance to a standard curve prepared with a

known protein standard, such as Bovine Serum Albumin (BSA).

Quantitative Data Summary
The performance of the Acid Violet 17 dye elution assay can be compared with other standard

protein quantification methods. The following table summarizes key quantitative parameters.

Assay Method
Linear Range
(BSA)

Sensitivity (Lower
Limit of Detection)

Common
Interfering
Substances

Acid Violet 17 Dye

Elution
1 - 100 µg[2]

~1-2 ng/mm² (in-gel)

[2]
To be determined

Bradford Assay 20 - 2000 µg/mL[3] 1 - 20 µg/mL[3]

Strong alkali,

detergents (e.g.,

SDS), Triton X-100[3]

[4]

BCA (Bicinchoninic

Acid) Assay
25 - 2000 µg/mL[3] ~25 µg/mL[3]

Reducing agents

(e.g., DTT, β-

mercaptoethanol),

chelating agents (e.g.,

EDTA), lipids[3][4]
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Materials and Reagents
Acid Violet 17 (Coomassie Violet R200)

Phosphoric acid (H₃PO₄)

Trichloroacetic acid (TCA)

Dioxane

Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

Microcentrifuge tubes (1.5 mL)

96-well microplate

Microplate reader capable of measuring absorbance at ~590 nm

Orbital shaker

Solution Preparation
Staining Solution (0.1% Acid Violet 17 in 10% Phosphoric Acid): Dissolve 100 mg of Acid
Violet 17 in 100 mL of 10% (w/v) phosphoric acid. Stir until fully dissolved.

Destaining/Washing Solution (3% Phosphoric Acid): Dilute 10% phosphoric acid with

deionized water to a final concentration of 3% (w/v).

Elution Solution (50% Dioxane): Mix equal volumes of dioxane and deionized water.

Protein Precipitation Agent (20% TCA): Dissolve 20 g of TCA in deionized water to a final

volume of 100 mL. Handle with care in a fume hood.

Protocol for Protein Quantification in Microcentrifuge
Tubes
This protocol is adapted from the principles of in-gel dye elution for a solution-based assay.[2]
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Standard Preparation: Prepare a series of BSA standards in the range of 1 µg to 100 µg in

1.5 mL microcentrifuge tubes. Adjust the final volume of each standard to 100 µL with

deionized water. Prepare a blank containing 100 µL of deionized water.

Sample Preparation: Add a known volume of your protein sample (containing an estimated

1-100 µg of protein) to a 1.5 mL microcentrifuge tube. Adjust the final volume to 100 µL with

deionized water.

Protein Precipitation: Add 25 µL of 20% TCA to each tube (standards, samples, and blank).

Vortex and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet

the protein. Carefully discard the supernatant.

Staining: Add 200 µL of Staining Solution to each protein pellet. Vortex briefly to resuspend

the pellet. Incubate for 10 minutes at room temperature with gentle agitation on an orbital

shaker.

Washing: Centrifuge the tubes at 14,000 x g for 5 minutes. Discard the supernatant. Add 500

µL of Washing Solution, vortex, and centrifuge again. Repeat this washing step twice to

remove all unbound dye.

Elution: After the final wash, carefully remove all of the supernatant. Add 200 µL of Elution

Solution to each pellet. Vortex thoroughly to dissolve the protein-dye complex. Incubate for

15 minutes at room temperature with agitation.

Absorbance Measurement: Transfer 150 µL of the eluted dye from each tube to a 96-well

microplate. Measure the absorbance at approximately 590 nm using a microplate reader.

The absorbance peak for Acid Violet 17 is in the visible range, and a wavelength similar to

that used for Crystal Violet (595 nm) is a reasonable starting point for optimization.[5]

Quantification: Subtract the absorbance of the blank from all standard and sample readings.

Plot a standard curve of absorbance versus the amount of BSA. Determine the protein

concentration of the unknown samples from the standard curve.

Diagrams
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Caption: Experimental workflow for protein quantification using Acid Violet 17.

Principle of Dye Binding and Elution
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Caption: Principle of Acid Violet 17 binding to protein and subsequent elution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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